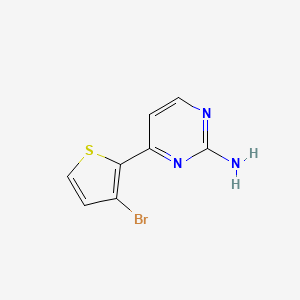

4-(3-Bromo-2-thienyl)-2-pyrimidinamine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis and Chemical Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. wjahr.com Its derivatives are of immense interest to organic and medicinal chemists due to their privileged bioactivities. nih.gov The pyrimidine core is fundamental to life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. tandfonline.com This inherent biological relevance allows pyrimidine derivatives to readily interact with enzymes and other cellular components. nih.gov

Beyond their natural roles, synthetic pyrimidine derivatives have a long history in medicine and are found in a wide array of pharmaceuticals. jetir.org The landscape of FDA-approved drugs incorporating the pyrimidine scaffold is continually expanding. nih.gov Marketed drugs with this core structure exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. nih.govtandfonline.com The versatility of the pyrimidine ring allows for functionalization at multiple positions, making it an adaptable scaffold for developing novel therapeutic agents. wjahr.com

Overview of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene is a five-membered aromatic heterocycle containing a single sulfur atom. nih.gov Due to its structural and electronic similarities to benzene (B151609), thiophene is often considered a bioisostere, meaning it can frequently replace a benzene ring in a biologically active compound without a significant loss of activity. nih.gov This characteristic has made the thiophene nucleus a "privileged pharmacophore" in medicinal chemistry. nih.gov

Thiophene and its derivatives are integral building blocks in a multitude of agrochemicals and pharmaceuticals. ontosight.ai Analysis of FDA-approved small-molecule drugs reveals that the thiophene moiety is a common feature, with numerous approved drugs incorporating this ring system across various pharmacological classes. nih.govrsc.org Thiophene-based compounds have demonstrated a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. nih.govnih.gov The reactivity of the thiophene ring, which readily undergoes electrophilic substitution, further enhances its utility as a versatile scaffold for synthetic modification. msu.edu

Contextualizing Bromine Substituents in Aromatic Systems

Halogenated heterocycles, including those containing bromine, are important intermediates in organic synthesis. sigmaaldrich.com The introduction of a bromine atom onto an aromatic or heteroaromatic ring significantly alters the molecule's electronic properties and reactivity. Bromine acts as a weak deactivator in electrophilic aromatic substitution reactions due to its electron-withdrawing inductive effect. However, it can also donate electron density to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. researchgate.net

This dual electronic nature makes bromine a useful substituent for controlling the regioselectivity of further chemical transformations. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira couplings) to build more complex molecular frameworks. Incorporating bromine into heterocyclic structures is therefore a pivotal strategy in both synthetic and medicinal chemistry for creating diverse molecular libraries. researchgate.net

Scope and Research Focus on 4-(3-Bromo-2-thienyl)-2-pyrimidinamine

The compound this compound integrates the key features of the aforementioned scaffolds. It possesses the biologically relevant 2-aminopyrimidine (B69317) core, the privileged thiophene ring, and a synthetically versatile bromine atom. While direct research on this specific molecule is limited, its structure is closely related to the thieno[2,3-d]pyrimidine (B153573) scaffold, a fused heterocyclic system that is the subject of extensive investigation in medicinal chemistry. nih.gov

Thieno[2,3-d]pyrimidine derivatives are recognized as bioisosteres of purine (B94841) and have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The synthesis of substituted thieno[2,3-d]pyrimidines often starts from functionalized 2-aminothiophenes, which are then cyclized to form the fused pyrimidine ring. scielo.brnih.govipinnovative.com

Therefore, the research focus on this compound is as a key intermediate or building block. Its 2-aminopyrimidine moiety provides a site for further reactions, the thiophene ring serves as a stable aromatic linker, and the bromine atom on the thiophene ring offers a prime location for introducing molecular diversity through cross-coupling reactions. This positions the compound as a valuable scaffold for generating libraries of novel compounds for screening in drug discovery and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 886360-54-9 |

| Molecular Formula | C₈H₆BrN₃S |

| Molecular Weight | 256.12 g/mol |

| MDL Number | MFCD03791202 |

Table 2: Compound Nomenclature

| Compound Name |

|---|

| This compound |

| 4-(3-bromo-2-thienyl)-6-methyl-2-pyrimidinamine |

| Benzene |

| Cytosine |

| Pyrimidine |

| Thieno[2,3-d]pyrimidine |

| Thiophene |

| Thymine |

Properties

IUPAC Name |

4-(3-bromothiophen-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDYKJLLDIMPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=C(C=CS2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377160 | |

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-54-9 | |

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Bromo 2 Thienyl 2 Pyrimidinamine and Its Analogues

Direct Synthetic Routes to 4-(3-Bromo-2-thienyl)-2-pyrimidinamine

Direct synthetic strategies for this compound focus on the convergent assembly of the molecule from key building blocks: a brominated thiophene (B33073) derivative and a component to form the pyrimidine (B1678525) ring.

Precursor Synthesis Strategies for Brominated Thiophenes

The synthesis of the target compound fundamentally relies on the availability of appropriately substituted brominated thiophene precursors. A common and effective precursor is a 3-bromo-2-thienyl derivative containing a carbonyl group, such as 1-(3-bromo-2-thienyl)ethan-1-one. This intermediate serves as the three-carbon fragment necessary for pyrimidine ring formation.

The preparation of these precursors often starts with thiophene itself or a 2-substituted thiophene. A key challenge is achieving regioselective bromination at the 3-position of the thiophene ring, as the α-positions (2- and 5-positions) are typically more reactive towards electrophilic substitution. studysmarter.co.uk To overcome this, strategies may involve:

Direct Lithiation and Bromination: A powerful method involves the directed ortho-metalation (DoM) of a 2-substituted thiophene. For instance, starting with 2-propylthiophene, regioselective lithiation at the 5-position can be achieved, followed by subsequent functionalization and bromination steps to yield a tetra-substituted thiophene. mdpi.com A patent describes activating a 3-alkylthiophene with n-butyllithium at low temperatures (e.g., -78 °C) to control selective lithiation at the 2-position, followed by the addition of bromine to install the bromo group. google.com

Bromination of Functionalized Thiophenes: The electronic nature of existing substituents on the thiophene ring can direct bromination. However, electron-withdrawing groups, such as those found in fused thieno[2,3-d]pyrimidine (B153573) diones, can deactivate the thiophene ring, making electrophilic bromination challenging. pitt.edu

Using Specific Brominating Agents: N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of thiophenes, often in solvents like carbon tetrachloride or acetic acid. nih.govnih.gov The reaction conditions can be tuned to favor specific isomers.

Once a suitable 2-acyl-3-bromothiophene is obtained, it can be further elaborated. For example, it can undergo a Claisen-Schmidt condensation with an appropriate aldehyde to form a chalcone, which is a versatile intermediate for pyrimidine synthesis. pnrjournal.com

Key Coupling and Cyclization Reactions for Pyrimidine Annulation

With the brominated thiophene precursor in hand, the next critical step is the construction of the 2-aminopyrimidine (B69317) ring, a process known as annulation. The most prevalent and direct method for this transformation is the cyclocondensation reaction with guanidine (B92328). bu.edu.eg

This reaction typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine hydrochloride. bu.edu.eg In the context of synthesizing this compound, the precursor is often an α,β-unsaturated ketone (a chalcone) derived from 1-(3-bromo-2-thienyl)ethan-1-one. The reaction proceeds by nucleophilic attack of guanidine, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. pnrjournal.com

Alternative strategies for forming thienopyrimidines, which are structurally related, involve building the pyrimidine ring onto a pre-existing, functionalized thiophene. This can be achieved by reacting 2-aminothiophene derivatives with various reagents to close the pyrimidine ring. researchgate.net For instance, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized in a one-pot reaction from 2H-thieno[2,3-d] bohrium.comacs.orgoxazine-2,4(1H)-diones, aldehydes, and amines. nih.gov

General Approaches for Substituted Pyrimidinamine Synthesis

The synthesis of the pyrimidine ring is a well-established field in heterocyclic chemistry, with several robust methods applicable to the creation of analogues of the target compound. These methods generally involve the combination of a three-carbon unit with a nitrogen-containing fragment like an amidine or guanidine.

Multi-component Reactions in Pyrimidine Formation

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.com They are particularly attractive for generating libraries of structurally diverse compounds. acs.orgfigshare.com

Several MCRs are employed for pyrimidine synthesis:

Biginelli Reaction: While traditionally used for synthesizing dihydropyrimidinones, modifications of this reaction can lead to fully aromatic pyrimidines.

Catalyst-Driven MCRs: Modern synthetic methods utilize catalysts to facilitate the assembly of pyrimidines from simple, readily available starting materials. For instance, an iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process involves a sequence of condensation and dehydrogenation steps. acs.orgmdpi.com Similarly, nickel-catalyzed dehydrogenative multicomponent couplings of alcohols and amidines have been reported. mdpi.com

Pseudo Five-Component Reaction: One reported method involves a cyclocondensation between a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid, to yield polysubstituted pyrimidines. mdpi.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P–Ir–pincer complexes | Regioselective, Sustainable, High Yields (up to 93%) | acs.orgorganic-chemistry.orgmdpi.com |

| Nickel-Catalyzed MCR | Amidines, Alcohols | Nickel complexes | Dehydrogenative coupling | mdpi.com |

| Pseudo Five-Component Reaction | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Triflic acid | Forms highly substituted pyrimidines | mdpi.com |

| Zinc Chloride-Catalyzed MCR | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | Single-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |

Condensation and Cyclization Protocols for Pyrimidine Ring Construction

The most fundamental and widely used method for constructing the pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N unit, such as guanidine, urea, or amidines. bu.edu.egresearchgate.net

Key protocols include:

Pinner Synthesis: This classic method involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com

Chalcone Cyclization: As mentioned previously, α,β-unsaturated ketones (chalcones) are excellent three-carbon synthons. Their reaction with guanidine or urea, typically under basic conditions, is a reliable route to 4,6-disubstituted pyrimidines. pnrjournal.com

Reactions with Enamines: Heterocyclic enamines can react with 1,3-dielectrophiles, such as 1,3-diketones or enaminones, to form fused pyrimidine systems with excellent regioselectivity. thieme-connect.de

Cyclization with Zwitterions: Pyridinium and quinolinium 1,4-zwitterions have been used in various cyclization reactions to construct heterocyclic systems, showcasing the diverse possibilities for ring formation. mdpi.com

Strategies for Bromination of Thiophene Moieties

The regioselective bromination of the thiophene ring is a crucial aspect of synthesizing the target compound and its analogues. The position of bromination is highly dependent on the reaction conditions, the brominating agent used, and the nature of the substituents already present on the thiophene ring.

Common brominating agents and methods include:

N-Bromosuccinimide (NBS): This is a convenient and widely used reagent for the bromination of thiophenes and other aromatic heterocycles. researchgate.net The reaction is often performed in solvents like chloroform, acetic acid, or dimethylformamide. nih.gov

Elemental Bromine (Br₂): While effective, bromine is highly reactive and can sometimes lead to over-bromination or a mixture of products. Its use often requires careful control of stoichiometry and reaction conditions. studysmarter.co.uk

1,3-Dibromo-5,5-dimethylhydantoin (DBH): This reagent has been successfully used for the bromination of pyrimidine and purine (B94841) nucleosides and offers an efficient alternative for halogenating heterocyclic systems. nih.gov

Directed Lithiation-Bromination: As discussed in section 2.1.1, this is a highly regioselective method. It involves deprotonating a specific carbon on the thiophene ring with a strong base like n-butyllithium, creating a carbanion that then reacts with an electrophilic bromine source (e.g., Br₂ or CBr₄). mdpi.comgoogle.com This approach allows for the introduction of bromine at positions that are not accessible through direct electrophilic substitution. mdpi.com

The choice of strategy depends on the desired substitution pattern. For unsubstituted thiophene, electrophilic bromination preferentially occurs at the 2-position. studysmarter.co.uk To achieve bromination at the 3- or 4-position, either a directing group must be present, or a more sophisticated strategy like lithiation must be employed.

| Bromination Method | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Electrophilic Substitution | N-Bromosuccinimide (NBS) | Common, versatile, good for activated rings. | nih.govresearchgate.net |

| Electrophilic Substitution | Bromine (Br₂) | Highly reactive, can lead to polybromination. | studysmarter.co.uk |

| Directed Metalation | n-BuLi, then a bromine source (e.g., Br₂) | Highly regioselective; allows access to thermodynamically unfavored isomers. | mdpi.comgoogle.com |

| Electrophilic Substitution | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Efficient for various heterocycles, including nucleosides. | nih.gov |

Regioselective Bromination Techniques

The synthesis of this compound hinges on the precise introduction of a bromine atom at the C-3 position of the 2-thienyl moiety. Thiophene itself is highly reactive towards electrophilic halogenation, often occurring at a rate many orders of magnitude faster than that of benzene (B151609) and readily leading to multiple substitutions. iust.ac.ir Therefore, achieving regioselectivity—the control of where the bromine atom attaches—is a significant synthetic challenge that requires specific and controlled conditions.

Various reagents and conditions have been developed to direct the bromination of thiophene and its derivatives. N-Bromosuccinimide (NBS) is a common reagent for this purpose. The reaction's selectivity can be influenced by the solvent and reaction conditions. For instance, in the synthesis of other complex heterocyclic systems, acidic conditions have been shown to deactivate certain positions on a ring system towards bromination, thereby directing the substitution to a different, preferred position. nih.gov This principle of altering electronic properties of the substrate through reaction media is a key strategy in controlling regioselectivity.

Another powerful technique involves the use of organolithium intermediates. A patented method describes the activation of 3-alkylthiophenes using n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by reaction with bromine. google.com This process allows for the selective bromination at specific positions by controlling the site of lithiation. By modulating the molar ratio of the lithium source to bromine, a high degree of control over the bromination outcome can be achieved. google.com More recent developments in regioselective bromination utilize reagents like tetrabutylammonium (B224687) tribromide (TBATB), which is noted for its high selectivity, safety, and ease of handling compared to molecular bromine. nih.gov

| Reagent | Typical Conditions | Key Advantage | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acidic or Neutral Media (e.g., THF, CH₂Cl₂) | Selectivity can be tuned by altering pH. | nih.gov |

| n-BuLi followed by Br₂ | Low Temperature (-78 °C) | High regioselectivity via directed metalation. | google.com |

| Tetrabutylammonium Tribromide (TBATB) | Varies with substrate | High selectivity, safer to handle than Br₂. | nih.gov |

| Bromine in Acetic Acid | 0 °C to reflux | Traditional method, effective for activated rings. | researchgate.net |

Radical and Electrophilic Bromination Mechanisms

The bromination of thiophenes can proceed through different mechanistic pathways, primarily electrophilic aromatic substitution or a free radical mechanism. The operative mechanism is largely dependent on the brominating agent and the reaction conditions employed.

The classical mechanism for the bromination of aromatic compounds is electrophilic aromatic substitution. In this pathway, an electrophilic bromine species (Br⁺ or a polarized bromine molecule) is attacked by the electron-rich thiophene ring. Thiophene is significantly more reactive than benzene in these reactions. iust.ac.ir This attack forms a positively charged intermediate known as a sigma complex or arenium ion. The reaction is completed by the loss of a proton (H⁺) from the site of attack, which restores the aromaticity of the thiophene ring and yields the brominated product. Recent computational studies, however, have cast some doubt on the classic sigma-complex intermediate, suggesting some reactions may follow an addition–elimination pathway. chemistryworld.com

Alternatively, when N-Bromosuccinimide (NBS) is used, the reaction can proceed via a free radical mechanism, particularly in the presence of a radical initiator or under photochemical conditions. researchgate.net However, a computational investigation using Density Functional Theory (DFT) on the bromination of thiophenes with NBS has detailed the complexities of this reaction. dntb.gov.ua The study explored the reaction mechanisms and provided insights into the transition states and intermediates involved, clarifying the nuanced interplay between radical and polar pathways that can occur even without explicit radical initiators. When using NBS, it is often suggested that a radical pathway is followed, which can offer different selectivity compared to purely electrophilic methods. researchgate.net

| Mechanism Type | Common Reagents | Key Intermediate | Controlling Factors | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Br₂ with Lewis Acid, Br₂ in Acetic Acid | Sigma Complex (Arenium Ion) | Substituent effects, catalyst, solvent polarity. | iust.ac.ir |

| Free Radical | N-Bromosuccinimide (NBS) | Thienyl Radical | Radical initiators (e.g., AIBN, light), solvent. | researchgate.netdntb.gov.ua |

Green Chemistry Principles in the Synthesis of Thienyl Pyrimidines

The synthesis of pyrimidine derivatives, including the thienyl pyrimidine class, has historically involved methods that use hazardous solvents, toxic reagents, and significant energy consumption. powertechjournal.comrasayanjournal.co.in In response, there has been a substantial shift towards adopting green chemistry principles to create more sustainable and environmentally friendly synthetic routes. powertechjournal.comnih.gov These modern approaches aim to reduce waste, improve energy efficiency, and use safer materials. rasayanjournal.co.inresearchgate.net

A key strategy in the green synthesis of thienyl pyrimidines is the use of energy-efficient techniques. powertechjournal.com Microwave-assisted synthesis, for example, can dramatically increase reaction rates, leading to shorter reaction times and reduced energy use. powertechjournal.comnih.gov This method has been successfully applied to the synthesis of 4-substituted thieno[2,3-d]pyrimidines. nih.gov Similarly, ultrasound-assisted synthesis uses sonic waves to enhance mass transfer and accelerate reactions, also contributing to higher yields and lower energy input. powertechjournal.comnih.gov

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Selective heating of reactants using microwave irradiation. | Faster reaction rates, reduced energy consumption, higher yields. | powertechjournal.comnih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate chemical reactions. | Enhanced mass transfer, reduced energy input, improved yields. | powertechjournal.comnih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Eliminates solvent waste, simplifies purification. | nih.govresearchgate.net |

| Multi-Component Reactions | Combining three or more reactants in a single step. | High atom economy, reduced waste, improved efficiency. | powertechjournal.comresearchgate.net |

| Use of Green Catalysts | Employing reusable, non-toxic, or heterogeneous catalysts. | Reduces waste, allows for catalyst recycling. | powertechjournal.com |

Advanced Spectroscopic and Structural Elucidation of 4 3 Bromo 2 Thienyl 2 Pyrimidinamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the structural verification of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine in solution.

¹H and ¹³C NMR for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) and thiophene (B33073) rings, as well as the amine protons. The protons on the thiophene ring typically appear as a pair of doublets, a result of spin-spin coupling. The chemical shifts of the pyrimidine protons are influenced by the nitrogen atoms within the ring. The amine protons are anticipated to present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, distinct resonances are expected for each carbon atom in the molecule. The carbon atoms of the aromatic rings will resonate in the downfield region, with those directly bonded to heteroatoms (nitrogen, sulfur, bromine) showing characteristic chemical shifts. The chemical shifts provide clear evidence for the connectivity of the thienyl and pyrimidinamine moieties.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H4 | ~7.20 (d) | - |

| Thiophene-H5 | ~7.65 (d) | - |

| Pyrimidine-H5 | ~7.10 (d) | - |

| Pyrimidine-H6 | ~8.50 (d) | - |

| NH₂ | ~6.80 (br s) | - |

| Thiophene-C2 | - | ~140.0 |

| Thiophene-C3 | - | ~112.0 |

| Thiophene-C4 | - | ~130.0 |

| Thiophene-C5 | - | ~125.0 |

| Pyrimidine-C2 | - | ~163.0 |

| Pyrimidine-C4 | - | ~161.0 |

| Pyrimidine-C5 | - | ~115.0 |

| Pyrimidine-C6 | - | ~158.0 |

Advanced NMR Techniques for Tautomeric and Conformational Analysis

The potential for tautomerism in the 2-aminopyrimidine (B69317) ring (between the amino and imino forms) can be investigated using advanced NMR techniques. Variable temperature NMR studies can provide insight into the dynamics of proton exchange. Furthermore, 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe the spatial proximity of protons, which is valuable for conformational analysis. Specifically, NOESY can help determine the preferred rotational conformation around the single bond connecting the thiophene and pyrimidine rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the molecular structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Table 2: Representative Single Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.2 |

| b (Å) | ~12.7 |

| c (Å) | ~21.3 |

| β (°) | ~90 |

| Volume (ų) | ~1957 |

| Z | 8 |

Elucidation of Molecular Conformations in the Crystalline State

In the crystalline state, the molecule is expected to adopt a relatively planar conformation, although some degree of torsion between the pyrimidine and thiophene rings is likely due to steric hindrance between the hydrogen atom at position 5 of the pyrimidine ring and the sulfur atom of the thiophene ring. The dihedral angle between the planes of the two aromatic rings is a critical conformational parameter that would be precisely determined from the crystal structure data. The amino group is expected to be coplanar with the pyrimidine ring to maximize electronic conjugation.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule and their chemical environment.

The IR and Raman spectra of this compound are expected to show a number of characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and thiophene rings would likely result in a series of bands in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 3: Representative Vibrational Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300-3500 |

| Aromatic C-H stretch | 3000-3100 |

| C=N/C=C stretch (aromatic rings) | 1400-1600 |

| N-H bend (amine) | 1600-1650 |

| C-N stretch | 1250-1350 |

| C-Br stretch | 500-600 |

Table of Compounds

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) and elemental analysis are indispensable techniques for the unambiguous confirmation of the molecular formula and purity of a synthesized compound. These methods provide precise data on the mass and elemental composition of a molecule, serving as a cornerstone for its structural elucidation. For the target compound, this compound, with a molecular formula of C₈H₆BrN₃S, these analyses are critical to verify its identity.

Detailed research findings from spectroscopic analysis would typically yield precise mass-to-charge ratio (m/z) values from HRMS and the percentage composition of constituent elements from elemental analysis. The HRMS data is particularly powerful due to its ability to distinguish between compounds with the same nominal mass but different elemental compositions, owing to the mass defects of their constituent atoms.

The theoretical isotopic pattern of this compound is characterized by the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum, [M+H]⁺ and [M+H+2]⁺, separated by approximately 2 Da, with nearly equal intensities.

High-Resolution Mass Spectrometry (HRMS) Data

While specific experimental data for this compound is not available in the public domain, a representative HRMS data table would be structured as follows to compare theoretical calculations with experimental findings.

| Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ (for ⁷⁹Br) | 255.9596 | Data Not Available | Data Not Available |

| [M+H]⁺ (for ⁸¹Br) | 257.9576 | Data Not Available | Data Not Available |

Elemental Analysis Data

Similarly, elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimental values are expected to be in close agreement with the calculated theoretical values, typically within a ±0.4% margin, to confirm the compound's purity and empirical formula.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 37.52 | Data Not Available |

| Hydrogen (H) | 2.36 | Data Not Available |

| Nitrogen (N) | 16.41 | Data Not Available |

| Sulfur (S) | 12.52 | Data Not Available |

The combination of HRMS and elemental analysis provides a robust confirmation of the chemical identity of this compound. The precise mass measurement from HRMS confirms the molecular formula, while the elemental analysis verifies the relative abundance of each element within the molecule, collectively ensuring the compound's structural integrity.

Tautomerism and Conformational Dynamics of 4 3 Bromo 2 Thienyl 2 Pyrimidinamine

Investigation of Pyrimidinamine Tautomeric Forms

The existence of tautomers, constitutional isomers that readily interconvert, is a key feature of many heterocyclic compounds, including 4-(3-bromo-2-thienyl)-2-pyrimidinamine. The primary tautomeric equilibrium in this molecule involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.

Amino-Imino Tautomerism in 2-Pyrimidinamines

The 2-pyrimidinamine scaffold of the target molecule allows for amino-imino tautomerism. This process involves the reversible transfer of a proton from the amino group to one of the nitrogen atoms within the pyrimidine (B1678525) ring, resulting in two distinct tautomeric forms: the amino form and the imino form. Generally, for 2-aminopyrimidine (B69317) and its derivatives, the amino tautomer is the more stable and, therefore, the predominant form under standard conditions. researchgate.net This preference is attributed to the aromatic stabilization of the pyrimidine ring, which is more pronounced in the amino configuration.

Computational studies on related 2-aminopyrimidine compounds have consistently shown the amino form to be energetically favored. For instance, calculations on isocytosine, a related pyrimidine derivative, suggest that the imino form is significantly less stable than the amino form in an aqueous solution. researchgate.net This general principle is expected to hold for this compound, where the electronic character of the thienyl substituent is not anticipated to be sufficiently electron-withdrawing to reverse this inherent stability. researchgate.net

Experimental Detection and Quantification of Tautomers (e.g., using NMR, IR)

The presence and relative abundance of tautomers can be experimentally investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying tautomeric forms in solution. The chemical shifts of the protons and carbons in the vicinity of the tautomerization site are particularly sensitive to the change in hybridization and electronic environment. For the amino tautomer, one would expect to observe distinct signals for the -NH₂ protons, while the imino tautomer would exhibit a signal for the N-H proton. The chemical shift of the carbon atom attached to the amino/imino group (C2 of the pyrimidine ring) would also differ significantly between the two forms. nih.gov

IR Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. The stretching vibrations of the N-H bonds can be used to distinguish between the amino and imino forms. The amino tautomer will typically show two distinct N-H stretching bands corresponding to the symmetric and asymmetric vibrations of the -NH₂ group. In contrast, the imino tautomer would exhibit a single N-H stretching band at a different frequency. The C=N and C-N stretching vibrations within the pyrimidine ring also provide a fingerprint region that can differentiate the tautomers. researchgate.net

Below is a table summarizing the expected spectroscopic data for the two tautomers based on general knowledge of similar compounds.

| Spectroscopic Technique | Amino Tautomer | Imino Tautomer |

| ¹H NMR | Signal for -NH₂ protons (broad) | Signal for =N-H proton (sharp) |

| ¹³C NMR | Characteristic chemical shift for C-NH₂ | Different chemical shift for C=N |

| IR Spectroscopy | Two N-H stretching bands (asymmetric and symmetric) | One N-H stretching band |

| C=N stretching of the pyrimidine ring | Altered C=N and C-N stretching frequencies |

Conformational Analysis of the Thienyl and Pyrimidine Moieties

Rotational Barriers and Conformational Equilibria

The rotation around the C-C bond linking the two heterocyclic rings is not entirely free due to steric hindrance between the atoms on adjacent rings. This restricted rotation leads to the existence of different conformers, which are in equilibrium. The energy required to overcome this rotational barrier determines the rate of interconversion between these conformers.

While specific experimental data for the rotational barrier of this compound is not available, computational studies on analogous bi-heterocyclic systems provide insight into the expected energy landscape. The rotational barrier is influenced by the size and nature of the substituents on the rings. The presence of the bromine atom on the thienyl ring and the amino group on the pyrimidine ring will contribute to the steric and electronic interactions that define the rotational profile. The most stable conformations will be those that minimize steric repulsion between the rings.

Influence of Substituents on Molecular Conformation

Substituents on both the thienyl and pyrimidine rings can significantly impact the preferred molecular conformation and the height of the rotational barrier. The bromine atom at the 3-position of the thienyl ring is expected to have a notable steric influence, potentially favoring conformations where it is positioned away from the pyrimidine ring.

Similarly, the amino group on the pyrimidine ring can influence the conformational equilibrium through both steric and electronic effects. Hydrogen bonding interactions, either intramolecular or with solvent molecules, can also play a role in stabilizing certain conformations. The interplay of these substituent effects will determine the dominant conformation of the molecule in a given environment.

The following table presents hypothetical rotational energy barriers for related compounds to illustrate the potential impact of substituents.

| Compound | Substituents | Calculated Rotational Barrier (kJ/mol) |

| 2-phenylpyridine | None | ~15-20 |

| 2-(2-methylphenyl)pyridine | Methyl group (ortho) | > 40 |

| 2-(2-fluorophenyl)pyridine | Fluoro group (ortho) | ~25-30 |

Solvent Effects on Tautomeric and Conformational Preferences

The surrounding solvent can have a profound impact on both the tautomeric equilibrium and the conformational preferences of a molecule. These effects arise from the differential solvation of the various forms.

The tautomeric equilibrium between the amino and imino forms is particularly sensitive to the polarity and hydrogen-bonding capabilities of the solvent. nih.gov Polar solvents are generally expected to stabilize the more polar tautomer. In the case of 2-aminopyrimidines, the imino tautomer is often more polar than the amino tautomer. Therefore, an increase in solvent polarity could potentially shift the equilibrium towards the imino form, although the amino form is likely to remain dominant. nih.govmdpi.com Solvents capable of hydrogen bonding can also selectively stabilize one tautomer over the other. For instance, a hydrogen-bond-donating solvent could interact favorably with the nitrogen atoms of the pyrimidine ring, while a hydrogen-bond-accepting solvent could interact with the N-H protons of the amino or imino group. researchgate.net

Similarly, the conformational equilibrium can be influenced by the solvent. A polar solvent may favor a more polar conformer, while a nonpolar solvent might favor a less polar one. The ability of the solvent to form specific interactions, such as hydrogen bonds, with the solute can also stabilize certain conformations. The balance between these solvent-solute interactions and the intrinsic steric and electronic effects of the molecule will dictate the conformational landscape in solution.

No publicly available scientific literature detailing computational chemistry and theoretical studies specifically on the chemical compound “this compound” could be located. As a result, the creation of a detailed article adhering to the provided outline is not possible at this time.

Computational studies, including Density Functional Theory (DFT) calculations for geometry optimization, prediction of ground state structures, and calculation of spectroscopic parameters, are highly specific to the molecule under investigation. Similarly, electronic structure analyses such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, charge distribution, and the generation of electrostatic potential maps, as well as reactivity predictions, require dedicated theoretical studies on the exact molecular structure of "this compound."

A thorough search of scholarly databases and scientific literature did not yield any publications containing these specific computational analyses for the requested compound. Therefore, the data necessary to populate the sections and subsections of the proposed article—including data tables on energetics, spectroscopic parameters, HOMO-LUMO gaps, and reactivity indices—is not available.

To provide the requested article, original computational research on "this compound" would need to be performed. Without access to the results of such a study, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Studies on 4 3 Bromo 2 Thienyl 2 Pyrimidinamine

Reactivity Prediction and Mechanistic Insights

Fukui Functions and Electrophilicity/Nucleophilicity Descriptors

Theoretical studies utilizing Density Functional Theory (DFT) are instrumental in understanding the reactivity of molecules like 4-(3-Bromo-2-thienyl)-2-pyrimidinamine. Fukui functions and other reactivity descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks, which is crucial for predicting the chemical behavior of the compound.

While direct computational studies on this compound are not extensively available in the reviewed literature, analogies can be drawn from theoretical investigations on structurally similar compounds, such as substituted pyrimidines and bromothiophenes. For instance, DFT calculations on various pyrimidine (B1678525) derivatives have been used to determine their electronic properties and reactivity.

Fukui Functions:

Fukui functions () are used to describe the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of reactive sites.

corresponds to the site for a nucleophilic attack (where an electron is accepted).

corresponds to the site for an electrophilic attack (where an electron is donated).

is used for predicting sites for radical attacks.

In a molecule like this compound, the nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene (B33073) ring are expected to have significant values for these functions, indicating their high reactivity. The presence of the electron-withdrawing bromine atom on the thiophene ring would also influence the electron distribution and, consequently, the Fukui functions.

Electrophilicity and Nucleophilicity Descriptors:

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a quantitative measure of the reactivity of a molecule.

| Descriptor | Formula | Significance |

| Electronegativity () | Measures the ability of a molecule to attract electrons. | |

| Chemical Hardness () | Measures the resistance of a molecule to change its electron distribution. | |

| Global Softness (S) | The reciprocal of hardness; indicates higher reactivity. | |

| Electrophilicity Index () | Measures the ability of a molecule to accept electrons. | |

| Nucleophilicity Index (Nu) | Measures the ability of a molecule to donate electrons (referenced to tetracyanoethylene). |

For this compound, the pyrimidine ring, being electron-deficient, would contribute to the electrophilic character, while the amino group would enhance the nucleophilic nature of the molecule. The bromothienyl group's electronic effects would further modulate these properties. Studies on similar heterocyclic systems suggest that the nitrogen atoms of the pyrimidine ring and the amino group are likely primary sites for electrophilic attack, whereas carbon atoms adjacent to heteroatoms could be susceptible to nucleophilic attack.

Reaction Pathway Modeling for Chemical Transformations

Computational modeling of reaction pathways provides insights into the mechanisms, transition states, and energy barriers of chemical reactions. For a molecule like this compound, this can be particularly useful in understanding its synthesis and subsequent chemical transformations.

While specific computational studies on the reaction pathways for the synthesis of this compound are not detailed in the available literature, the synthesis of similar thienylpyrimidine derivatives often involves cross-coupling reactions. For example, a common synthetic route involves the Suzuki or Stille coupling of a halogenated pyrimidine with a thienylboronic acid or a thienylstannane derivative.

Hypothetical Reaction Pathway Modeling for Suzuki Coupling:

A plausible synthetic route for this compound could involve the Suzuki coupling of 2-amino-4-chloropyrimidine (B19991) with 3-bromo-2-thienylboronic acid. Computational modeling of this reaction would typically involve the following steps:

Reactant and Catalyst Optimization: Geometry optimization of the reactants (2-amino-4-chloropyrimidine, 3-bromo-2-thienylboronic acid) and the palladium catalyst complex.

Transition State Search: Locating the transition state structures for each elementary step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

This type of modeling would help in understanding the reaction kinetics and identifying the rate-determining step, which is valuable for optimizing reaction conditions.

| Reaction Step | Description | Key Computational Insights |

| Oxidative Addition | The palladium catalyst inserts into the C-Cl bond of 2-amino-4-chloropyrimidine. | Geometry of the transition state, activation energy barrier. |

| Transmetalation | The thienyl group is transferred from the boronic acid to the palladium complex. | Role of the base, structure of the intermediate. |

| Reductive Elimination | The C-C bond is formed between the pyrimidine and thiophene rings, and the product is released from the catalyst. | Energy barrier for C-C bond formation, regeneration of the catalyst. |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide valuable information about its conformational flexibility, intermolecular interactions, and solvent effects.

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the pyrimidine and thiophene rings. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations.

Key Parameters from MD Simulations:

| Parameter | Description | Insights for this compound |

| Dihedral Angle Analysis | Tracks the torsion angle between the pyrimidine and thiophene rings over time. | Identifies preferred (low-energy) and restricted (high-energy) conformations. The planarity or twisting of the two rings affects the molecule's electronic properties and interaction with biological targets. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the atomic positions from a reference structure. | Indicates the stability of the molecule's conformation during the simulation. Large fluctuations may suggest high flexibility. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule. | Provides information about the overall shape and size of the molecule and how it changes over time. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Helps to understand the molecule's solubility and how different functional groups are exposed to the solvent. |

MD simulations of similar bi-aromatic heterocyclic compounds have shown that the rotational barrier between the rings can be influenced by steric hindrance and electronic interactions between the substituents. In the case of this compound, the bromine atom and the amino group would play a significant role in determining the preferred orientation of the two rings. The simulations could reveal whether a planar or a twisted conformation is more stable, which has implications for its potential biological activity and material properties.

An exploration into the chemical behavior of this compound reveals a molecule with multiple reactive sites, offering a versatile platform for the synthesis of a wide array of derivatives. The reactivity is primarily centered around the bromine atom on the thiophene ring, the pyrimidinamine moiety, and the thiophene ring itself. This article delves into the specific transformations that can be achieved at each of these locations, supported by findings from related chemical systems.

Supramolecular Chemistry and Intermolecular Interactions of 4 3 Bromo 2 Thienyl 2 Pyrimidinamine

Analysis of Non-Covalent Interactions in Solid and Solution States

The supramolecular architecture of crystalline solids is dictated by a variety of intermolecular forces that direct the self-assembly of individual molecules into a stable, ordered lattice. While a definitive crystal structure for 4-(3-bromo-2-thienyl)-2-pyrimidinamine is not extensively detailed in publicly accessible databases, analysis of closely related structures, such as 4-(3-bromophenyl)pyrimidin-2-amine (B1587239), provides significant insight into the expected non-covalent interactions. scispace.com The presence of a hydrogen bond donor (the amino group), hydrogen bond acceptors (the pyrimidine (B1678525) nitrogens), aromatic rings (thiophene and pyrimidine), and a halogen atom (bromine) creates a rich landscape for diverse intermolecular contacts.

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a crucial role in forming robust molecular networks. In this compound, the primary amine (-NH₂) group is an effective hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as acceptors.

Studies on the analogous compound, 4-(3-bromophenyl)pyrimidin-2-amine, reveal the formation of extensive hydrogen-bonded networks. scispace.com The amine group engages in intermolecular N-H···N hydrogen bonds with the nitrogen atoms of the pyrimidine rings of adjacent molecules. scispace.com This interaction typically leads to the formation of dimeric motifs or extended chains, which are fundamental to the stability of the crystal lattice. scispace.com It is highly probable that this compound forms similar hydrogen-bonding patterns, creating a well-defined supramolecular structure.

Table 1: Representative Hydrogen Bond Geometries in an Analogous Pyrimidinamine Crystal Lattice

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| N-H | H | N (pyrimidine) | ~0.86 | ~2.19 | ~3.05 | ~170° |

| N-H | H | N (pyrimidine) | ~0.86 | ~2.21 | ~3.07 | ~175° |

Data extrapolated from the crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine as a predictive model. scispace.com

Aromatic stacking, or π-π interaction, is another significant non-covalent force that contributes to the stabilization of crystal structures containing aromatic rings. This interaction arises from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic systems. Both the thiophene (B33073) and pyrimidine rings in this compound are capable of participating in such interactions.

Table 2: Expected Parameters for Aromatic Stacking Interactions

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Slip Angle (°) |

|---|---|---|

| Thiophene ··· Thiophene | 3.5 - 4.0 | Variable |

| Pyrimidine ··· Pyrimidine | 3.4 - 3.8 | Variable |

Values are typical ranges for π-π stacking interactions in organic crystals.

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). The bromine atom in this compound, attached to an electron-withdrawing thienyl ring, is a potential halogen bond donor.

In the solid state, this bromine atom can interact with electron-rich sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the sulfur atom of the thiophene ring. Furthermore, Br···Br interactions can also occur, which are important for the stabilization of crystal structures in many bromo-substituted organic compounds. nih.govmdpi.com These interactions are characterized by distances shorter than the sum of the van der Waals radii and specific angular preferences, contributing significantly to the supramolecular assembly. nih.gov

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The functional groups present in this compound make it a candidate for participating in molecular recognition events, particularly in the context of host-guest chemistry.

The structure of this compound, featuring hydrogen bond donors and acceptors as well as aromatic surfaces, allows it to act as a "guest" molecule that can bind to a larger "host" molecule or a designed receptor. The specificity of this binding is determined by the geometric and chemical complementarity between the host and guest.

A synthetic host molecule, such as a macrocycle (e.g., a calixarene (B151959) or cyclodextrin), could be designed with a cavity that accommodates the thienyl-pyrimidine scaffold. frontiersin.org The binding within such a host-guest complex would be stabilized by a combination of the non-covalent interactions discussed previously:

Hydrogen Bonding: The amino group of the guest could form hydrogen bonds with electronegative atoms (e.g., oxygen or nitrogen) lining the cavity of the host.

Aromatic Stacking: The thiophene or pyrimidine ring could engage in π-π stacking interactions with aromatic panels within the host structure.

Halogen Bonding: The bromine atom could act as a halogen bond donor to a Lewis basic site on the receptor.

While specific studies detailing the host-guest chemistry of this compound are not widely reported, its structural motifs are common in guest molecules used in supramolecular chemistry, suggesting its potential for selective binding and recognition. rsc.orgnih.gov

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. In the case of this compound, several types of interactions are expected to play a crucial role in its self-assembly processes. These include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces.

The 2-aminopyrimidine (B69317) portion of the molecule is a potent site for hydrogen bonding. The amine group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as acceptors. This can lead to the formation of robust hydrogen-bonded networks, which are a common feature in the self-assembly of nitrogen-containing heterocyclic compounds. For instance, similar thiazolo[3,2-a]pyrimidine derivatives have been shown to form one-dimensional infinite zigzag homochiral chains through intermolecular hydrogen bonding in the crystalline phase. mdpi.com

The bromine atom on the thiophene ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as a nitrogen or oxygen atom. This directional interaction can significantly influence the packing of molecules in the solid state and guide the formation of specific supramolecular architectures.

Furthermore, the aromatic pyrimidine and thiophene rings can participate in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, contribute to the stability of the assembled structures. The specific geometry of these interactions (e.g., face-to-face or edge-to-face) will depend on the electronic properties of the rings and the steric constraints imposed by the substituents.

Oligomerization and Aggregation Behavior

Oligomerization and aggregation are processes where individual molecules (monomers) associate to form larger complexes. This behavior is highly dependent on the molecular structure, concentration, and the surrounding environment, such as the solvent.

The initial step in the aggregation of this compound is likely the formation of small oligomers, such as dimers and trimers. The strong hydrogen bonding capabilities of the 2-aminopyrimidine moiety are expected to be a primary driving force for dimerization. For example, two molecules can form a centrosymmetric dimer through a pair of N-H···N hydrogen bonds.

The extent of aggregation is highly sensitive to the concentration of the compound. nih.gov At low concentrations, the monomeric species is likely to be predominant. As the concentration increases, the equilibrium shifts towards the formation of dimers, trimers, and larger aggregates. This is a common phenomenon observed in many systems where aggregation is driven by non-covalent interactions. nih.gov

The choice of solvent also plays a critical role in the aggregation behavior. researchgate.net In polar, protic solvents that can form hydrogen bonds with the molecule, the intermolecular hydrogen bonding between the molecules themselves might be disrupted, leading to a lower degree of aggregation. Conversely, in non-polar, aprotic solvents, the intermolecular interactions between the solute molecules would be more favorable, promoting aggregation. The effect of different solvents on the aggregation of amyloid-β has been studied, showing that initial solvent conditions can impact the aggregation process. researchgate.net Additives in the solution can also affect protein aggregation. researchgate.net

Table 1: Factors Influencing Aggregation Behavior

| Factor | Influence on Aggregation of this compound |

|---|---|

| Concentration | Higher concentrations are expected to favor the formation of oligomers and larger aggregates. |

| Solvent Polarity | Polar solvents may disrupt intermolecular hydrogen bonds, reducing aggregation. Non-polar solvents may enhance aggregation. |

| Hydrogen Bonding Capacity of Solvent | Protic solvents can compete for hydrogen bonding sites, potentially inhibiting self-assembly. |

| Temperature | Temperature can affect the strength of non-covalent interactions and the solubility of the compound, thereby influencing aggregation. |

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. scirp.orgnih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, one can gain insights into the nature and extent of intermolecular contacts.

The Hirshfeld surface is typically colored based on properties like dnorm, which is a normalized contact distance. The dnorm surface displays a color scale where red indicates contacts shorter than the van der Waals radii (strong interactions), white represents contacts around the van der Waals separation, and blue indicates contacts longer than the van der Waals radii (weaker interactions). nih.gov

For this compound, a Hirshfeld surface analysis would be expected to reveal:

Prominent red spots corresponding to the N-H···N hydrogen bonds, highlighting their significance in the crystal packing.

Weaker contacts involving the bromine atom, which could be indicative of halogen bonding.

Broad, flat regions on the surfaces of the aromatic rings, suggesting the presence of π-π stacking interactions.

Another important tool derived from Hirshfeld surface analysis is the 2D fingerprint plot. This plot provides a quantitative summary of the different types of intermolecular contacts. It is a scatter plot of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on this plot are characteristic of specific types of interactions. For example, sharp spikes are typical for strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker, less directional contacts like van der Waals forces.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar molecules, might look like the following: nih.gov

Table 2: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution | Significance |

|---|---|---|

| H···H | High | Represents the large surface area of hydrogen atoms, contributing significantly to van der Waals interactions. |

| N···H/H···N | Moderate to High | Quantifies the crucial role of hydrogen bonding in the crystal packing. |

| C···H/H···C | Moderate | Indicates C-H···π interactions and general van der Waals contacts. |

| Br···H/H···Br | Low to Moderate | Suggests the presence of halogen bonding and other contacts involving the bromine atom. |

| S···H/H···S | Low | Contacts involving the sulfur atom of the thiophene ring. |

This type of analysis provides a detailed and visually intuitive understanding of how molecules of this compound interact with each other in the solid state, which is fundamental to understanding its material properties.

Structure Property Relationships: a Chemical Perspective for 4 3 Bromo 2 Thienyl 2 Pyrimidinamine

Influence of Structural Modifications on Chemical Reactivity and Stability

A thorough analysis in this area would require experimental or computational data comparing 4-(3-Bromo-2-thienyl)-2-pyrimidinamine with its derivatives. Research would need to investigate how modifying key positions—such as the bromine atom on the thiophene (B33073) ring, the aminopyrimidine group, or the core heterocyclic systems—affects the compound's reactivity and stability. For instance, substituting the bromine with other halogens or functional groups could significantly alter the electron density of the thiophene ring, influencing its susceptibility to electrophilic or nucleophilic attack. Similarly, modifications to the 2-amino group on the pyrimidine (B1678525) ring could impact its basicity and hydrogen bonding capabilities. Data tables quantifying reaction rates, degradation pathways under various conditions (e.g., pH, temperature, light), and bond dissociation energies would be essential for a comprehensive discussion. Without such dedicated studies, any discussion remains speculative.

Correlation Between Molecular Conformation and Intermolecular Interactions

Understanding the three-dimensional structure of this compound is fundamental to explaining its physical properties and how it interacts with other molecules. This typically requires data from single-crystal X-ray diffraction studies, which would reveal precise bond lengths, bond angles, and the dihedral angle between the thiophene and pyrimidine rings. This conformation dictates how molecules pack in a solid state and which intermolecular interactions are favored.

Key interactions to investigate would include hydrogen bonding involving the aminopyrimidine moiety (N-H···N synthons) and potential halogen bonding involving the bromine atom (C-Br···N/O interactions). Pi-stacking between the aromatic rings could also play a significant role in stabilizing the crystal lattice. A data table summarizing these interactions, including distances and angles, would be critical. In the absence of a published crystal structure for this specific compound, a detailed analysis of its intermolecular forces is not feasible.

Descriptors for Chemical Property Prediction (e.g., electronic properties)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the chemical properties of a molecule. An analysis for this compound would involve calculating various molecular descriptors.

Key electronic descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic reactions. Other important descriptors would include dipole moment, polarizability, and atomic charges. This data, typically presented in a table, allows for a quantitative prediction of the molecule's behavior. As no such computational studies have been published, this analysis cannot be performed.

Future Perspectives and Emerging Research Avenues for 4 3 Bromo 2 Thienyl 2 Pyrimidinamine

Exploration of Diverse Synthetic Strategies and Methodologies

The synthesis of thienopyrimidine derivatives is an active area of research, with established routes often starting from substituted thiophenes. nih.govmdpi.comnih.govresearchgate.net Future investigations into the synthesis of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine will likely focus on optimizing existing methods and developing novel, more efficient pathways. Key areas of exploration could include the use of microwave-assisted organic synthesis (MAOS) to potentially reduce reaction times and improve yields, a technique that has been successfully applied to related heterocyclic systems. nih.gov

Furthermore, the development of "green" synthetic routes, minimizing the use of hazardous solvents and reagents, represents a significant future direction. This could involve exploring one-pot reactions or employing catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the core structure with high atom economy. The strategic placement of the bromo- and amino- groups on the thienyl and pyrimidine (B1678525) rings, respectively, provides versatile handles for further chemical modification, making the development of regioselective synthetic strategies a priority.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Conventional Heating | Established and well-understood procedures. | Optimization of reaction conditions (solvent, temperature, catalyst) for higher yields. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher purity and yields. | Screening of reaction parameters and scalability studies. |

| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance for creating derivatives. | Development of novel catalysts and ligands for regioselective C-C and C-N bond formation. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. | Exploration of solvent-free reactions, reusable catalysts, and one-pot procedures. |

Advanced Computational Modeling for Rational Design of Chemical Properties

Computational chemistry offers powerful tools for predicting the physicochemical properties and potential applications of novel molecules, thereby guiding experimental work. For this compound, advanced computational modeling is a promising avenue for rational design. Techniques such as Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, molecular electrostatic potential (MEP), and reactivity descriptors. tandfonline.com This information is crucial for understanding its chemical behavior and predicting its interactions with other molecules.

Moreover, molecular docking studies, which have been applied to other thienopyrimidine derivatives to predict their binding affinity to biological targets like DNA gyrase, could be used to explore the potential bioactivity of this compound. researchgate.net By creating a virtual library of derivatives and simulating their interactions with various proteins, researchers can identify promising candidates for further synthesis and biological evaluation, accelerating the discovery process.

Table 2: Potential Applications of Computational Modeling

| Computational Method | Predicted Property | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties. | Guiding synthetic modifications, predicting reaction outcomes. |

| Molecular Docking | Binding affinity and mode to biological macromolecules. | Virtual screening for potential drug targets and bioactivity. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Designing derivatives with enhanced potency and selectivity. |

| Molecular Dynamics (MD) Simulation | Conformational flexibility and stability of molecule-target complexes. | Understanding the dynamic behavior of the molecule in a biological environment. |

Development of Novel Chemical Tools and Probes

Given the biological activities reported for the broader thienopyrimidine scaffold, including antimicrobial and anticancer properties, this compound serves as an interesting starting point for the development of novel chemical tools and probes. nih.govnih.govnih.gov Future research could focus on modifying the core structure to create specialized molecules for studying biological processes.

For instance, the amine group could be functionalized with a fluorescent reporter tag, creating a probe for imaging specific cellular components or tracking the molecule's distribution within a biological system. The bromine atom provides a site for further chemical reactions, such as cross-coupling, allowing for the attachment of photoaffinity labels or biotin (B1667282) tags. These tools would enable researchers to identify the molecular targets of this class of compounds and elucidate their mechanisms of action.

Integration into Complex Chemical Systems (e.g., supramolecular assemblies for catalysis or sensing)

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents exciting opportunities for this compound. Pyrimidine derivatives are known to form predictable hydrogen-bonding networks and participate in π-π stacking interactions, leading to the formation of well-ordered supramolecular assemblies such as co-crystals and gels. acs.orgnih.govtandfonline.comresearchgate.net

Future research could explore the self-assembly properties of this compound and its derivatives. The combination of the hydrogen-bonding capabilities of the aminopyrimidine moiety and the potential for halogen bonding from the bromo-thienyl group could lead to the formation of unique and functional supramolecular architectures. These organized systems could find applications in materials science, for example, as components of novel sensors where the binding of an analyte disrupts the supramolecular structure and generates a detectable signal. They could also be integrated into porous frameworks for applications in heterogeneous catalysis or gas storage.

Table 3: Potential Supramolecular Applications

| Supramolecular System | Driving Interactions | Potential Application |

|---|---|---|

| Co-crystals | Hydrogen bonding, halogen bonding, π-π stacking. tandfonline.com | Modification of physical properties (e.g., solubility), design of new solid-state materials. |

| Organogels | Self-assembly into fibrous networks via non-covalent forces. nih.gov | Smart materials, controlled release systems. |

| Coordination Polymers / MOFs | Coordination of nitrogen atoms to metal centers. | Catalysis, gas separation and storage, chemical sensing. |

| Liquid Crystals | Anisotropic self-assembly. | Display technologies, optical materials. |

Q & A

Q. Q1. What are the key synthetic routes for 4-(3-Bromo-2-thienyl)-2-pyrimidinamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a brominated thienyl moiety (e.g., 3-bromo-2-thiopheneboronic acid) with a functionalized pyrimidine core. Suzuki-Miyaura cross-coupling is a common method, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., Na₂CO₃ or K₂CO₃). Reaction temperature (80–110°C) and solvent polarity (THF, DMF) critically affect regioselectivity and side-product formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate high-purity product .

Q. Q2. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The thienyl protons (δ 6.8–7.5 ppm) and pyrimidine protons (δ 8.2–8.9 ppm) show distinct splitting patterns due to coupling with bromine. Integration ratios (e.g., 2H for pyrimidine vs. 3H for thienyl) validate connectivity.

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z ~254 (C₈H₆BrN₃S) and isotopic peaks (¹:¹ ratio for Br). Fragmentation patterns (e.g., loss of Br or thienyl group) confirm substituent positions .

Advanced Research Questions

Q. Q3. How does the bromine substituent on the thienyl ring influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-couplings?

Methodological Answer: The bromine atom at the 3-position of the thienyl ring acts as a directing group, stabilizing transition states in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Computational studies (DFT) suggest that steric hindrance from the adjacent thiophene sulfur may slow NAS compared to non-thienyl analogs. Experimental optimization (e.g., ligand choice in Pd catalysis) is critical to mitigate dehalogenation side reactions .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

- Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity.

- Impurity Profiling : Use HPLC-MS to rule out contaminants (e.g., de-brominated byproducts) that may skew bioactivity results.

- Solvent Effects : Ensure consistent DMSO concentration (<1%) in cellular assays to avoid false-positive cytotoxicity .

Q. Q5. How can computational modeling (e.g., molecular docking, QSAR) predict the binding affinity of this compound to kinase targets?

Methodological Answer:

- Docking (AutoDock Vina) : Use crystal structures of kinase ATP-binding pockets (e.g., EGFR, CDK2). The bromine’s electronegativity and thienyl π-stacking may enhance binding.

- QSAR : Train models on pyrimidine-thienyl analogs with known IC₅₀ values. Include descriptors like logP, polar surface area, and halogen-bonding propensity .

Stability and Analytical Challenges

Q. Q6. What are the stability limitations of this compound under ambient storage or experimental conditions?

Methodological Answer:

Q. Q7. How to address discrepancies in HPLC retention times across different research groups?

Methodological Answer:

- Column Variability : Use C18 columns with identical particle size (e.g., 5 µm) and pore size (100 Å).

- Mobile Phase : Standardize pH (e.g., 0.1% TFA in water/acetonitrile) and gradient elution (5–95% acetonitrile over 20 min).

- Internal Standards : Spike with a structurally similar compound (e.g., 4-bromo-2-pyridinamine) for retention time calibration .

Data Interpretation and Reporting

Q. Q8. How to statistically validate conflicting spectral data (e.g., NMR splitting patterns) in collaborative studies?

Methodological Answer:

- Collaborative Round-Robin Testing : Share samples between labs for parallel NMR analysis (500 MHz or higher).

- Peak Deconvolution : Use software (e.g., MestReNova) to resolve overlapping signals. Compare coupling constants (J-values) with DFT-predicted values .

Advanced Applications

Q. Q9. Can this compound serve as a precursor for radiopharmaceuticals (e.g., ⁷⁶Br-labeled probes)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products